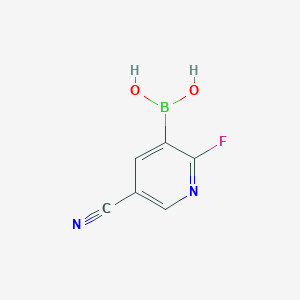

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

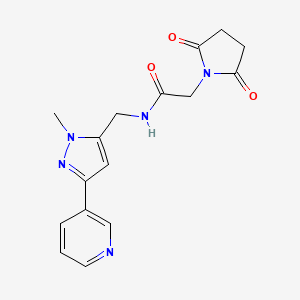

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of piperidine compounds, which have been extensively studied due to their diverse pharmacological properties.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Molecular Docking Studies

Compounds derived from N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One such study demonstrated that certain derivatives exhibit good activity against these enzymes, with IC50 values indicating their effectiveness in inhibition. Molecular docking studies were conducted to explore the mode of binding of these compounds against the studied enzymes, providing insights into their interaction mechanisms (Virk et al., 2018).

Antibacterial Activity

Another area of application is in the development of antibacterial agents. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The findings highlighted that some compounds, specifically those bearing a 2-methylphenyl group, showed significant growth inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting their potential as antibacterial agents (Iqbal et al., 2017).

Anticancer Activity

Research into the anticancer effects of derivatives of this compound revealed their cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. The study discovered compounds with significant cytotoxicity and safety margins, showing promise as potential treatments for HCC. These compounds also demonstrated the ability to decrease angiogenic markers and exhibited anti-angiogenic and anti-invasive effects, further supporting their potential in cancer therapy (Eldeeb et al., 2022).

Antimicrobial and Antifungal Applications

Derivatives of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide have also been synthesized and screened for their antimicrobial and antifungal activities. The synthesized compounds showed moderate to significant activity against various Gram-negative and Gram-positive bacteria, demonstrating their potential as antimicrobial agents. Additionally, some compounds exhibited antifungal activities, expanding their potential therapeutic applications (Khalid et al., 2016).

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-3-17-7-9-18(10-8-17)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-11-20(28-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOKEDMSMNSVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)

![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)

![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)